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molecular formula C12H11NO5 B8707161 benzyloxycarbonyl-oxysuccinimide

benzyloxycarbonyl-oxysuccinimide

Cat. No. B8707161
M. Wt: 249.22 g/mol
InChI Key: OOMGRWNPCPICJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09173951B2

Procedure details

To 2-(2-aminoethoxyl)ethanol (20 g) dissolved in dichloromethane (200 ml) was added stepwise triethylamine (26.5 ml) and benzyloxy(carbonyloxy)succinimide (47.47 g). The reaction mixture was stirred overnight at room temperature. The solvent was distilled off under reduced pressure and the residue was dissolved in deionized water (500 ml). The insoluble layer was separated, and the aqueous layer was mixed with 50 g of NaCl and the pH adjusted to 5.0 with 5% H3PO4. The product was extracted with dichloromethane (100 ml, 50 ml, and 50 ml) and the extract was dried with MgSO4, filtered, and evaporated to dryness under reduced pressure. The residue was dried under vacuum overnight, then combined with the previously separated insoluble layer and dissolved in dichloromethane (300 ml). The solution was washed with 5-% aqueous NaCl solution (3×50 ml) and dried with MgSO4. The solvent was distilled under reduced pressure, and the residue was dried overnight under vacuum, giving 40 g of the desired product.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
26.5 mL
Type
reactant
Reaction Step Two
Quantity
47.47 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][O:4][CH2:5][CH2:6][OH:7].C(N(CC)CC)C.[CH2:15]([O:22][C:23](OC1CC(=O)NC1=O)=[O:24])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>ClCCl>[C:23]([NH:1][CH2:2][CH2:3][O:4][CH2:5][CH2:6][OH:7])([O:22][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:24]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NCCOCCO
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
26.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
47.47 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)OC1C(=O)NC(C1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in deionized water (500 ml)
CUSTOM
Type
CUSTOM
Details
The insoluble layer was separated
ADDITION
Type
ADDITION
Details
the aqueous layer was mixed with 50 g of NaCl
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with dichloromethane (100 ml, 50 ml, and 50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was dried under vacuum overnight
Duration
8 (± 8) h
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethane (300 ml)
WASH
Type
WASH
Details
The solution was washed with 5-% aqueous NaCl solution (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was dried overnight under vacuum
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)(OCC1=CC=CC=C1)NCCOCCO
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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